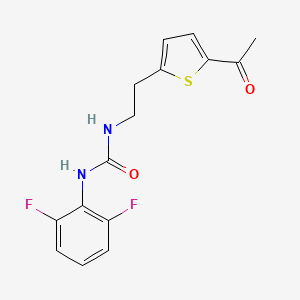

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2,6-difluorophenyl)urea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Diflunisal works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. In recent years, Diflunisal has gained attention for its potential use in scientific research due to its unique chemical properties and mechanism of action.

Scientific Research Applications

Antimicrobial Activity

Research on similar urea derivatives has demonstrated antimicrobial properties, suggesting potential applications in the development of new antibacterial and antifungal agents. For instance, compounds synthesized from a process involving acetylthiophene derivatives have shown very good antibacterial and antifungal activity against a range of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans (K. Sujatha et al., 2019).

Synthesis and Chemical Transformations

Urea derivatives have been utilized in various chemical synthesis and transformation processes. The Lossen rearrangement, facilitated by certain urea compounds, exemplifies the utility in synthesizing hydroxamic acids and ureas from carboxylic acids, offering a milder, racemization-free method that is both environmentally friendly and cost-effective (Kishore Thalluri et al., 2014).

Antioxidant Activity

Certain urea derivatives synthesized through reactions involving acetylthiophene have been tested for their antioxidant activity, showcasing the potential of these compounds in contributing to the development of novel antioxidant agents (S. George et al., 2010).

Corrosion Inhibition

Urea derivatives, particularly those containing triazinyl groups, have been investigated for their efficiency as corrosion inhibitors for metals in acidic environments. These studies reveal the compounds' ability to form protective layers on metal surfaces, significantly reducing corrosion rates (B. Mistry et al., 2011).

Photoluminescent Properties

Some urea derivatives exhibit interesting photoluminescent properties, suggesting applications in the development of luminescent materials. The study of lanthanide-thiophene-2,5-dicarboxylate frameworks incorporating urea groups demonstrates the potential for creating materials with specific luminescent characteristics, which could have applications in sensors, displays, and lighting technologies (Cai‐Hong Zhan et al., 2012).

properties

IUPAC Name |

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2,6-difluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O2S/c1-9(20)13-6-5-10(22-13)7-8-18-15(21)19-14-11(16)3-2-4-12(14)17/h2-6H,7-8H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAYGQIINDIFOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)NC2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2,5-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2958388.png)

![5-[2-(1-Azepanyl)-2-oxoethyl]-1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B2958389.png)

![(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2958390.png)

![N-[(4-Chlorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2958393.png)

![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)

![2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2958407.png)

![5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2958409.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2958411.png)